[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate
Description
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4/c1-11-14(12(2)24-20-11)7-8-18(22)23-10-13-9-17(25-21-13)15-5-3-4-6-16(15)19/h3-6,9H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWJFYOMQFUQDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)OCC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate typically involves multiple steps, starting with the preparation of the oxazole rings. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions. The final step involves esterification to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to produce larger quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole rings, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the fluorophenyl group or the oxazole rings, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of oxazole derivatives with biological targets. Its fluorophenyl group may enhance its binding affinity to certain proteins or enzymes, making it useful in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Oxazole derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer activities. The presence of the fluorophenyl group may enhance these properties, making it a promising candidate for further investigation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability, chemical resistance, or optical properties.
Mechanism of Action
The mechanism of action of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate involves its interaction with specific molecular targets. The oxazole rings and fluorophenyl group may bind to proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects
- Fluorine Substitution : The 2-fluorophenyl group in the target compound and enhances electronegativity and may improve binding to hydrophobic pockets in biological targets. Fluorine’s electron-withdrawing effect also stabilizes adjacent aromatic systems .
- Oxazole Variations : The 3,5-dimethyloxazole moiety (common to all listed compounds) contributes to steric bulk and lipophilicity. In contrast, the thiadiazole in introduces sulfur, which can participate in hydrogen bonding or π-stacking .
- Linker Diversity : The ester group in the target compound is prone to hydrolysis compared to the sulfide () or amide () linkers, which may affect metabolic stability .
Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns, as analyzed via graph set theory (), differ significantly.
Biological Activity
The compound [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate is a derivative of oxazole that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, anti-inflammatory properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 329.30 g/mol. The structure incorporates a fluorophenyl group and two isoxazole rings, which are critical for its biological activity.
1. Enzyme Inhibition
Research indicates that compounds with oxazole moieties exhibit significant enzyme inhibition properties. Specifically, studies have shown that derivatives similar to [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate can inhibit various enzymes involved in inflammatory pathways. For instance:
- Nitric Oxide Synthase (iNOS) : Compounds in this class have demonstrated the ability to inhibit iNOS production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting potential anti-inflammatory effects .
2. Anti-inflammatory Properties
The compound's structure suggests it may possess anti-inflammatory properties. In vitro studies have shown that related oxazole derivatives can significantly reduce the production of pro-inflammatory cytokines and mediators such as nitric oxide and prostaglandins .
3. Anticancer Activity
Preliminary studies indicate that compounds featuring the oxazole structure may exhibit anticancer activity. For example:
- Cell Viability Assays : Similar compounds have been tested against various cancer cell lines, showing reduced cell viability and induction of apoptosis in some cases . The mechanism often involves the activation of apoptotic pathways or inhibition of cell cycle progression.
Case Studies and Research Findings
The biological activity of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate is likely mediated through several mechanisms:
- Receptor Binding : The compound may interact with specific receptors involved in inflammatory responses.
- Enzyme Modulation : By inhibiting key enzymes such as iNOS and COX-2, the compound can modulate inflammatory pathways effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
